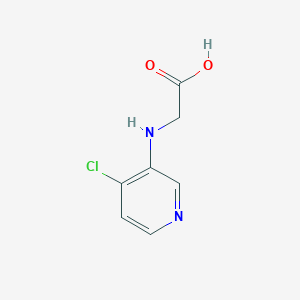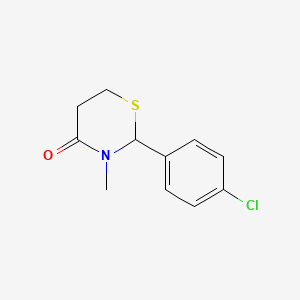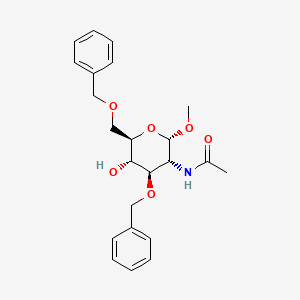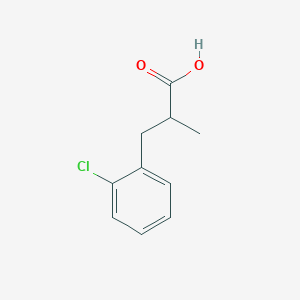
3-(2-クロロフェニル)-2-メチルプロパン酸
説明
3-(2-Chlorophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H9ClO2 . It is a type of organic compound known as phenylpropanoids and polyketides .
Synthesis Analysis
The synthesis of 3-(2-Chlorophenyl)-2-methylpropanoic acid or its derivatives has been explored in various studies. For instance, a study by Akkoc et al. synthesized 3-[1-oxo-3-(2,4,5-trimethoxyphenyl)-2-propenyl]-2H-1-benzopyran-2-ones, which exhibited significant antimicrobial activity . Another study developed an enantioselective protocol for the chiral phosphoric acid-catalyzed addition of 3-arylisoxazol-5-amines to highly reactive 3-methide-3H-pyrroles .
Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenyl)-2-methylpropanoic acid consists of a carboxylic acid group attached to a propyl chain, which is further connected to a 2-chlorophenyl group .
科学的研究の応用
3-(2-クロロフェニル)-2-メチルプロパン酸: は、さまざまな科学研究分野で潜在的な用途を持つ化学化合物です。以下に、独自の用途に焦点を当てた詳細な分析を示します。
医薬品合成
この化合物は、さまざまな医薬品の合成における前駆体または中間体として役立つ可能性があります。 たとえば、この化合物の誘導体は、潜在的な抗けいれん薬と鎮痛剤としての活性について調べられています .
生物学的研究
3-(2-クロロフェニル)-2-メチルプロパン酸などの化合物から合成できるインドール誘導体は、植物ホルモンとしての役割を含む、多様な生物学的および臨床的用途を持っています .
抗リーシュマニア薬および抗マラリア薬の活性
この化合物のいくつかの誘導体は、熱帯医学分野で重要な、強力な抗リーシュマニア薬と抗マラリア薬の活性について調査されています .
抗うつ薬分子
この化合物は、精神衛生研究に貢献する、潜在的な抗うつ効果を持つ分子の合成に使用されてきました .
殺虫剤と殺ダニ活性
この化合物から合成された誘導体は、殺虫剤と殺ダニの活性を示しており、これは農業科学に役立つ可能性があります .
抗結核剤
結核対策に重要な、抗結核活性を示す、3-(2-クロロフェニル)-2-メチルプロパン酸から調製された化合物の研究があります .
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 3-(2-Chlorophenyl)-2-methylpropanoic acid.
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(2-Chlorophenyl)-2-methylpropanoic acid may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that 3-(2-Chlorophenyl)-2-methylpropanoic acid may have a wide range of effects at the molecular and cellular level.
特性
IUPAC Name |
3-(2-chlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKRIEHLKJRGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460145 | |
| Record name | 3-(2-chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880653-63-4 | |
| Record name | 3-(2-chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)
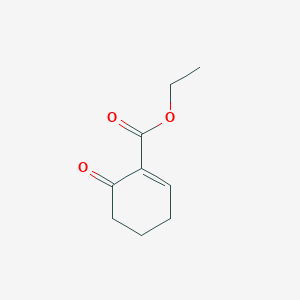
![2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel](/img/structure/B1624548.png)


![2-(2-[2-Chloroethoxy]ethoxy)tetrahydropyran](/img/structure/B1624553.png)
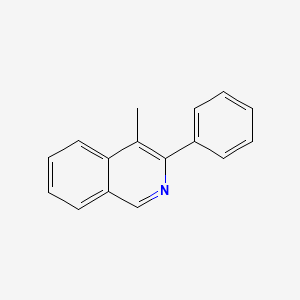
![2-[(4-Hydroxyphenyl)thio]propanoic acid ehtyl ester](/img/structure/B1624555.png)
![3,4-dihydro-2H-benzo[c]azepine-1,5-dione](/img/structure/B1624559.png)


